Product packaging for Achromycin hydrochloride(Cat. No.:)

Achromycin hydrochloride

Cat. No.: B13408283
M. Wt: 480.9 g/mol
InChI Key: YCIHPQHVWDULOY-BZJZLAOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Achromycin hydrochloride, the salt form of the broad-spectrum tetracycline antibiotic, is a foundational tool in microbiological and biochemical research. Its primary research value lies in its well-characterized mechanism of action: it reversibly binds to the 30S ribosomal subunit, specifically inhibiting the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts bacterial protein synthesis, providing a powerful means to study bacterial growth, gene expression, and protein production in susceptible organisms . Research applications for this compound are extensive. It is utilized in vitro to study a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms such as Chlamydia, Mycoplasma, and Rickettsia . Furthermore, it serves as a critical selective agent in molecular biology for the maintenance of plasmids carrying tetracycline resistance genes. Its mechanism also makes it a compound of interest for investigating the molecular basis of antibiotic resistance, particularly efflux pump and ribosomal protection mechanisms . Scientists value this compound for its consistent performance in exploring fundamental cellular processes and developing assays for antimicrobial susceptibility. This compound is supplied with detailed analytical documentation to ensure quality and reproducibility in research settings. This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClN2O8 B13408283 Achromycin hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25ClN2O8

Molecular Weight

480.9 g/mol

IUPAC Name

(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9?,10-,15-,21+,22-;/m0./s1

InChI Key

YCIHPQHVWDULOY-BZJZLAOJSA-N

Isomeric SMILES

C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Origin of Product

United States

Molecular Mechanisms of Action and Inhibition in Prokaryotic Systems

Elucidation of Ribosomal Binding Dynamics

The efficacy of Achromycin hydrochloride as an antibacterial agent is rooted in its ability to bind with high affinity to the bacterial ribosome, specifically the smaller of its two components. This interaction is the critical first step in disrupting the process of protein synthesis.

Interaction with the 30S Ribosomal Subunit

This compound selectively targets the 30S ribosomal subunit in prokaryotes. openstax.orgoregonstate.education This subunit is responsible for decoding the messenger RNA (mRNA) template. The binding of the antibiotic to the 30S subunit is a reversible process. nih.govbiomol.com This interaction is highly specific to the bacterial 70S ribosome, which is structurally distinct from the 80S ribosomes found in eukaryotic cells, providing the basis for its selective toxicity against bacteria. biomol.commerckmillipore.comlibretexts.org Research has identified multiple binding sites for tetracycline (B611298) on the 30S subunit, with one primary site being responsible for its main inhibitory effect. embopress.org

Inhibition of Aminoacyl-tRNA Binding to the A-Site

The core mechanism of this compound's inhibitory action is the prevention of aminoacyl-transfer RNA (aminoacyl-tRNA) from binding to the acceptor site (A-site) on the mRNA-ribosome complex. nih.govbiomol.commerckmillipore.commdpi.com By occupying this crucial site, the antibiotic creates a steric blockade that physically prevents the incoming aminoacyl-tRNA, which carries the next amino acid for the growing polypeptide chain, from docking correctly. frontiersin.orgnih.gov This inhibition occurs even when the aminoacyl-tRNA is delivered by the elongation factor Tu (EF-Tu). frontiersin.orgnih.gov This effectively arrests the elongation step of protein synthesis, as new amino acids cannot be incorporated into the nascent peptide. mdpi.comresearchgate.net

Target SiteAntibiotic ActionConsequence
30S Ribosomal Subunit (A-Site) Reversible binding of this compoundBlocks the association of aminoacyl-tRNA with the ribosome. openstax.orgbiomol.commerckmillipore.comlibretexts.org

Role of 16S rRNA in Tetracycline Binding

The binding site for tetracyclines on the 30S subunit is located within its 16S ribosomal RNA (rRNA) component. mdpi.comnih.gov The 16S rRNA is a critical structural and functional element of the small ribosomal subunit, playing a key role in the decoding of mRNA. Chemical footprinting studies have demonstrated that tetracycline protects a specific and concise set of highly conserved nucleotides within the 16S rRNA upon binding. nih.gov These interactions are centered around the decoding center of the ribosome. While it is widely accepted that tetracyclines bind to the 16S rRNA, the precise location of the binding site has been a subject of extensive research, with various reports suggesting slightly different interaction points. researchgate.netreactome.org

Investigating Potential Binding to the 50S Ribosomal Subunit

The primary and well-established target of this compound is the 30S ribosomal subunit. openstax.orglibretexts.orgmdpi.com However, some evidence suggests a potential for minor interactions with the large 50S ribosomal subunit as well. nih.gov The 50S subunit contains the peptidyl transferase center, the site where peptide bonds are formed. While some antibiotics, such as macrolides and chloramphenicol, exclusively target the 50S subunit, the clinically relevant mechanism of tetracyclines is overwhelmingly attributed to their binding to the 30S subunit. openstax.orgmdpi.compatsnap.com Any interaction with the 50S subunit is considered secondary and does not represent the principal mechanism of action.

Disruption of Bacterial Protein Synthesis Pathways

By physically obstructing the A-site on the 30S ribosomal subunit, this compound causes a significant disruption of the bacterial protein synthesis pathway. This interference ultimately leads to the inhibition of bacterial growth and proliferation.

Molecular Consequences for Peptide Chain Elongation

The direct molecular consequence of the A-site blockade is the interruption of peptide chain elongation. nih.gov With the A-site occupied by the antibiotic, the ribosome is unable to accept the incoming aminoacyl-tRNA that corresponds to the mRNA codon being read. This prevents the crucial step of peptide bond formation, which is catalyzed by the peptidyl transferase center on the 50S subunit. mdpi.com As a result, the synthesis of the polypeptide chain is prematurely halted. This cessation of protein production prevents the bacteria from synthesizing enzymes and structural proteins that are vital for its survival and reproduction, leading to a bacteriostatic effect. nih.govpatsnap.com

Stage of Protein SynthesisMolecular Event Inhibited by this compoundOverall Effect on Bacteria
Elongation Binding of aminoacyl-tRNA to the ribosomal A-site. nih.govmdpi.comresearchgate.netHalts the addition of amino acids to the growing polypeptide chain. mdpi.com
Overall Protein Synthesis Production of essential proteins and enzymes is stopped.Inhibition of bacterial growth and replication (bacteriostatic action). nih.govlibretexts.org

Bacteriostatic Action and Reversibility of Binding

This compound, a member of the tetracycline class of antibiotics, exhibits a bacteriostatic rather than a bactericidal effect on susceptible prokaryotic organisms. wikipedia.orgdrugbank.com This means it inhibits the growth and reproduction of bacteria without directly killing them. wikipedia.org The bacteriostatic nature of tetracyclines is a direct consequence of their reversible binding to the bacterial ribosome. drugbank.comnih.gov

The primary molecular target of this compound is the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. drugbank.comnih.gov By binding to the 30S subunit, the antibiotic effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. nih.govresearchgate.net This action prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis. nih.gov The reversibility of this binding is a key characteristic of its mechanism. nih.govnih.gov Should the concentration of the antibiotic decrease, it can dissociate from the ribosome, allowing protein synthesis to resume. oup.com This reversible inhibition explains why tetracyclines are generally considered bacteriostatic. nih.govnih.gov While the primary interaction is with the 30S subunit, some binding to the 50S ribosomal subunit has also been reported. wikipedia.orgdrugbank.com

The effectiveness of this bacteriostatic action is contingent on the microorganism being in a state of active multiplication. wikipedia.org

Bacterial Uptake Mechanisms and Intracellular Transport

For this compound to exert its inhibitory effect on protein synthesis, it must first penetrate the bacterial cell envelope and accumulate within the cytoplasm. This process involves a multi-step transport mechanism that differs between Gram-negative and Gram-positive bacteria, primarily due to the presence of an outer membrane in Gram-negative organisms.

Passive Diffusion through Outer Membrane Porin Channels (OmpF, OmpC)

In Gram-negative bacteria, the initial barrier to entry is the outer membrane. This compound traverses this membrane primarily through passive diffusion via porin channels. wikipedia.orgcambridge.orgnih.gov Porins are protein channels that allow the passage of small, hydrophilic molecules across the outer membrane. nih.gov Specifically, the OmpF and OmpC porin channels have been identified as the main conduits for tetracycline entry. nih.gov The passage through these channels is believed to occur in the form of a positively charged cation-tetracycline coordination complex, likely with a magnesium ion. nih.gov The rate and efficiency of this diffusion can be influenced by the specific porins expressed by the bacterial strain. nih.govfrontiersin.org

Energy-Dependent Active Transport Systems Across Cytoplasmic Membrane

Once in the periplasmic space of Gram-negative bacteria, or after traversing the cell wall of Gram-positive bacteria, this compound must cross the inner cytoplasmic membrane to reach its ribosomal target. This step is not a simple passive diffusion but rather an active, energy-dependent process. nih.govnih.govnih.gov This active transport is driven by the proton motive force, specifically the pH gradient (ΔpH) across the cytoplasmic membrane. nih.govoup.com The uptake of the antibiotic is against a concentration gradient, leading to its accumulation within the bacterial cytoplasm. nih.govwikipedia.orggsu.edu While the energy-dependent nature of this transport is well-established, the specific membrane carrier proteins involved have not been fully elucidated. cambridge.orgnih.gov

Transport PhaseMembraneMechanismKey ComponentsEnergy Requirement
Outer Membrane Transversal (Gram-negative) Outer MembranePassive DiffusionOmpF and OmpC porin channelsNone
Inner Membrane Transversal Cytoplasmic MembraneActive TransportProton Motive Force (ΔpH)Yes (Cellular Energy)

Mechanisms and Molecular Biology of Antimicrobial Resistance

Overview of Bacterial Resistance Strategies

Bacteria employ a variety of tactics to survive exposure to antibiotics. These strategies generally fall into several main categories: preventing the antibiotic from reaching its target, altering the target itself, or inactivating the antibiotic molecule. umn.edureactgroup.org The genetic information for these resistance mechanisms can be an intrinsic part of the bacterial chromosome or acquired from other bacteria through mobile genetic elements like plasmids and transposons. umn.edunih.gov

Limiting Intracellular Drug Accumulation

One effective resistance strategy is to limit the concentration of the antibiotic inside the bacterial cell, keeping it below the threshold required to inhibit its target. researchgate.netresearchgate.net This is often achieved by reducing the permeability of the bacterial cell envelope. Gram-negative bacteria, for instance, can alter the number or structure of porin channels in their outer membrane, which tetracyclines use to enter the cell. nih.govnih.govnih.gov Mutations that lead to fewer porins or narrower channels can significantly decrease the influx of the drug. nih.govnih.gov

Modification or Bypass of Drug Targets

Bacteria can develop resistance by altering the molecular target of the antibiotic so that the drug can no longer bind effectively. nih.govcrstoday.comresearchgate.net This is frequently the result of spontaneous mutations in the bacterial genes that code for the target site. nih.govnih.govresearchgate.net For tetracyclines, the target is the 16S rRNA within the 30S ribosomal subunit. nih.gov Resistance can arise from mutations in the 16S rRNA gene that alter the drug's binding site. microbeonline.comnih.gov This mechanism is more common in bacteria with a low number of rRNA gene copies. nih.gov Additionally, mutations in genes encoding ribosomal proteins can also contribute to resistance. nih.gov In some cases, bacteria may produce alternative proteins that can substitute for the original target that is inhibited by the antibiotic, effectively bypassing the drug's action. reactgroup.org

Enzymatic Inactivation of the Compound

Another resistance mechanism involves the production of enzymes that chemically modify and inactivate the antibiotic. mdpi.comnih.gov While less common for tetracyclines compared to other mechanisms like efflux and ribosomal protection, enzymatic inactivation is a significant threat. nih.govnih.govasm.org A family of enzymes known as tetracycline (B611298) destructases can degrade these antibiotics. nih.govwustl.edu The Tet(X) enzyme, for example, is a flavoprotein monooxygenase that inactivates tetracyclines by adding a hydroxyl group to the molecule, which is followed by the spontaneous breakdown of the antibiotic. nih.gov This enzymatic action permanently destroys the antibiotic, preventing it from reaching its ribosomal target. nih.gov

Active Drug Efflux Systems

The most prevalent mechanism of resistance to tetracyclines in Gram-negative bacteria is the active pumping of the drug out of the cell. microbeonline.comnih.govbrieflands.com This is carried out by membrane-embedded efflux pumps, which are proteins that recognize and expel toxic substances, including antibiotics. nih.govnih.gov These pumps function to reduce the intracellular concentration of the antibiotic to sub-toxic levels. microbeonline.comwikipedia.org Tetracycline efflux pumps are often encoded by tet genes located on mobile genetic elements, facilitating their spread among different bacterial species. nih.govasm.org These pumps, typically members of the Major Facilitator Superfamily (MFS), act as antiporters, exchanging a proton for a tetracycline-cation complex, thereby actively transporting the drug out of the cytoplasm. microbeonline.comnih.gov

Specific Resistance Mechanisms Related to Achromycin Hydrochloride

While bacteria can employ the general strategies mentioned above, two mechanisms are predominantly responsible for high-level resistance to tetracyclines: active efflux and ribosomal protection. nih.govasm.org

Ribosomal Protection Proteins (RPP)

A primary mechanism of tetracycline resistance, particularly in Gram-positive bacteria, is the production of ribosomal protection proteins (RPPs). brieflands.comresearchgate.netnih.gov These are soluble, cytoplasmic proteins that rescue the ribosome from the effects of the antibiotic. asm.orgnih.gov RPPs are structurally similar to translational GTPase elongation factors, such as EF-G. asm.orgnih.gov

The most extensively studied RPPs are Tet(M) and Tet(O). semanticscholar.org These proteins bind to the ribosome near the tetracycline binding site. nih.gov This binding induces a conformational change in the ribosome that dislodges the tetracycline molecule from its target. nih.gov The action of RPPs is dependent on GTP hydrolysis. semanticscholar.org By releasing the bound antibiotic, RPPs allow protein synthesis to resume, even in the presence of the drug. nih.govoup.com The genes encoding these protective proteins are widespread and found on highly mobile genetic elements, contributing significantly to the dissemination of tetracycline resistance. asm.orgsemanticscholar.org

Table 1: Overview of Bacterial Resistance Mechanisms to this compound

Mechanism Category Specific Mechanism Description Key Genes/Proteins
Limiting Drug Accumulation Decreased Permeability Alterations in outer membrane porins reduce the influx of the antibiotic into the bacterial cell. OmpF, OmpC
Active Efflux Membrane pumps actively transport the antibiotic out of the cell, reducing its intracellular concentration. Tet(A), Tet(B), Tet(K), Tet(L)
Modification/Bypass of Target Target Site Modification Mutations in the 16S rRNA or ribosomal proteins prevent the antibiotic from binding to its target, the 30S ribosomal subunit. 16S rRNA genes, rpsJ
Enzymatic Inactivation Antibiotic Degradation Enzymes chemically modify and inactivate the antibiotic molecule, rendering it ineffective. Tet(X)
Target Protection Ribosomal Protection Soluble proteins bind to the ribosome and dislodge the bound antibiotic, allowing protein synthesis to continue. Tet(M), Tet(O), Tet(Q), Tet(W)

Table 2: Key Ribosomal Protection Proteins (RPPs) Conferring Tetracycline Resistance

Protein Origin/Prevalence Mechanism of Action
Tet(M) First identified in Streptococcus spp.; now widespread in many Gram-positive and Gram-negative bacteria. asm.orgsemanticscholar.org Binds to the ribosome in a GTP-dependent manner, causing the release of tetracycline from its binding site. semanticscholar.org
Tet(O) Originally isolated from Campylobacter jejuni; also found in Gram-positive organisms. asm.orgnih.govsemanticscholar.org Shares high sequence similarity with Tet(M) and functions via a similar GTP-dependent ribosomal protection mechanism. asm.orgnih.gov
Otr(A) Found in the tetracycline-producing organism Streptomyces rimosus. asm.orgnih.gov Functions as a ribosomal protection protein, suggesting a potential origin for these resistance genes. nih.gov
Tet(Q) Found in Bacteroides spp. asm.org A member of the RPP family that confers resistance by protecting the ribosome from tetracycline.
Tet(W) Identified in various gut anaerobes like Butyrivibrio fibrisolvens. oup.com Another RPP that contributes to tetracycline resistance in anaerobic bacteria.

Enzymatic Inactivation: tetX Gene and Hydrolytic Enzymes

The least common, yet significant, mechanism of resistance is the enzymatic degradation of the tetracycline molecule. The key enzyme in this process is encoded by the tet(X) gene. This gene produces a flavin-dependent monooxygenase that chemically modifies the tetracycline antibiotic, rendering it inactive.

The TetX enzyme catalyzes the hydroxylation of the tetracycline core at the C-11a position. This modification is critical because it disrupts the site necessary for metal ion chelation and subsequent binding to the ribosome, which is essential for the antibiotic's activity. Following this initial enzymatic hydroxylation, the tetracycline molecule becomes unstable and undergoes non-enzymatic degradation.

First discovered on a plasmid in the anaerobic bacterium Bacteroides fragilis, the tet(X) gene has since been identified in a variety of environmental and pathogenic bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. Its location on mobile genetic elements suggests a potential for dissemination between different bacterial species. Research has also identified a growing family of tet(X) homologs, sometimes referred to as tetracycline destructases, which also function as flavin monooxygenases capable of inactivating tetracyclines. Some of these enzymes, like Tet(X7), have demonstrated an expanded substrate scope, enabling them to inactivate even third-generation tetracyclines.

Table 1: Key Findings on Enzymatic Inactivation of this compound

FeatureDescriptionKey References
Primary Gene tet(X),
Enzyme Class Flavin-dependent monooxygenase
Mechanism Hydroxylation of the tetracycline molecule at the C-11a position, disrupting the metal-binding site required for ribosomal interaction.,
Effect Renders the antibiotic unable to bind to the ribosome, leading to its inactivation.
Origin First identified in Bacteroides fragilis.
Significance Represents a resistance mechanism capable of inactivating a broad spectrum of tetracyclines, including newer derivatives like tigecycline.,

Efflux Pump Expression and Regulation

The most prevalent mechanism of resistance to this compound involves the active transport of the antibiotic out of the bacterial cell via membrane-embedded efflux pumps. This process prevents the intracellular concentration of the drug from reaching a level sufficient to inhibit protein synthesis.

The expression of many of these efflux pump genes, such as tet(A), is controlled by transcriptional regulators from the TetR family. The TetR protein functions as a homodimer that, in the absence of tetracycline, binds to a specific operator sequence on the DNA. This binding physically blocks the transcription of the efflux pump gene and, in some cases, its own repressor gene.

When tetracycline enters the cell, it acts as an inducer. It binds to the TetR repressor, causing a conformational change in the protein. This alteration reduces TetR's affinity for its DNA operator site, causing it to detach. The dissociation of the repressor allows RNA polymerase to access the promoter and initiate the transcription of the efflux pump gene (e.g., tetA). The newly synthesized pump proteins are then inserted into the cell membrane, where they actively expel tetracycline from the cell, often using the proton motive force as an energy source. This regulatory system allows the bacterium to produce the energy-intensive efflux pumps only when the antibiotic is present, conserving cellular resources.

Table 2: Regulation of Tetracycline Efflux Pumps by TetR

ComponentFunctionState in Absence of TetracyclineState in Presence of Tetracycline
TetR Repressor Transcriptional regulatorBinds to the operator DNA, blocking transcription of the efflux pump gene.Binds tetracycline, undergoes conformational change, and releases from DNA.
Efflux Pump Gene (e.g., tetA) Encodes the efflux pump proteinTranscription is repressed.Transcription is activated.
Tetracycline Inducer moleculeNot present.Binds to TetR, causing its release from the operator.
Outcome No efflux pump production; cell is sensitive.Efflux pump is produced, antibiotic is expelled; cell is resistant.

Target Site Modification in Ribosomal RNA and Proteins

Bacteria can also develop resistance by altering the antibiotic's target, the ribosome, in ways that prevent effective drug binding while maintaining normal protein synthesis. This is achieved through two main strategies: ribosomal protection and mutations in ribosomal components.

Ribosomal Protection Proteins (RPPs): This is a significant resistance mechanism mediated by soluble proteins such as Tet(M) and Tet(O). These proteins are translational GTPases that share structural similarity with elongation factor G (EF-G). RPPs bind to the ribosome and, in a GTP-dependent manner, cause a conformational change that dislodges the tetracycline molecule from its primary binding site. Once the antibiotic is released, the ribosome is freed from its inhibitory effects, allowing aminoacyl-tRNA to bind to the A site and protein synthesis to resume. After releasing the tetracycline, the RPP hydrolyzes its bound GTP and dissociates from the ribosome. Determinants for RPPs, such as tet(M) and tet(O), are widespread and found in numerous Gram-positive and Gram-negative bacteria.

Mutations in rRNA and Ribosomal Proteins: While less common than efflux and ribosomal protection, mutations in the genes encoding ribosomal components can also confer resistance. Because most bacteria have multiple copies of rRNA genes, this mechanism is more frequently observed in species with a low number of rRNA operons, such as Helicobacter pylori and Propionibacterium acnes. Specific mutations in the 16S rRNA, a component of the 30S ribosomal subunit, can decrease the binding affinity of tetracycline. For example, a triple-base-pair substitution (AGA 926-928 → TTC) in H. pylori and a G1058C substitution in P. acnes have been shown to confer resistance. These mutations occur in regions critical for tetracycline binding, such as helix 31 and helix 34. Additionally, mutations in the gene rpsJ, which encodes the 30S ribosomal protein S10, have been linked to tetracycline resistance in bacteria like Bacillus subtilis and Neisseria gonorrhoeae.

Research on Altered Cell Wall Permeability as a Resistance Factor

The outer membrane of Gram-negative bacteria acts as a natural permeability barrier that antibiotics must cross to reach their intracellular targets. For this compound, entry into bacteria like Escherichia coli is facilitated primarily through outer membrane porin channels, such as OmpF and OmpC.

Genetic Basis and Dissemination of Resistance

The spread of resistance to this compound is largely driven by the mobility of the genes that confer it. These genes are frequently located on mobile genetic elements that can be transferred between bacteria.

Role of Horizontal Gene Transfer (HGT) in Resistance Acquisition

Horizontal gene transfer (HGT) is the primary mechanism for the acquisition and dissemination of tetracycline resistance genes among bacterial populations. This process allows for the rapid spread of resistance, even across different bacterial species and genera. The main vehicles for this transfer are mobile genetic elements such as plasmids and transposons.

Plasmids: These are self-replicating, extrachromosomal DNA molecules that often carry resistance genes. For example, the tet(A) efflux pump gene is frequently found on plasmids in Enterobacteriaceae.

Conjugative Transposons: These are segments of DNA that can move from one location in the genome to another and can also mediate their own transfer from a donor to a recipient cell through conjugation. The tet(M) gene, which encodes a ribosomal protection protein, is commonly found on conjugative transposons like Tn916, contributing to its extremely broad distribution among both Gram-positive and Gram-negative bacteria.

The presence of tetracycline in the environment can select for bacteria that have acquired these resistance genes and can even stimulate the transfer of certain elements, such as the conjugative transposon CTnDOT, which carries the tetQ resistance gene. This highlights how antibiotic use can actively drive the spread of resistance. Studies have demonstrated the in vitro transfer of the tet(C) resistance gene from the swine pathogen Chlamydia suis to other Chlamydia species, underscoring the potential for HGT to introduce resistance into previously susceptible pathogen populations.

Chromosomal Mutations Conferring Resistance

While HGT is the most common route for acquiring resistance, spontaneous mutations in the bacterial chromosome can also lead to a resistant phenotype. These mutations typically arise randomly during DNA replication and can become dominant in a population under the selective pressure of antibiotic exposure.

Chromosomal resistance to tetracycline often involves modifications to the antibiotic's target site. As discussed previously, mutations in the 16S rRNA genes can reduce tetracycline's ability to bind to the ribosome. For instance, specific nucleotide changes at positions 965-967 or 1058 in the 16S rRNA gene have been identified in resistant clinical isolates of H. pylori and P. acnes.

Mutations can also occur in genes that encode ribosomal proteins. In Bacillus subtilis, mutations in the tetA locus, which affects the 30S ribosomal protein S10, result in ribosomes that are resistant to tetracycline's effects in vitro. Another class of chromosomal mutation, tetB, has also been identified in this organism, although it does not appear to involve an altered ribosomal protein. While often conferring a lower level of resistance compared to acquired efflux pumps or ribosomal protection proteins, chromosomal mutations are a significant mechanism of resistance evolution.

Research into Overcoming Resistance Mechanisms

The rise of widespread resistance to tetracycline has spurred extensive research into strategies to restore its efficacy. These efforts are primarily focused on developing new antibiotic derivatives that can evade resistance mechanisms, creating combination therapies that include resistance inhibitors, and exploring novel approaches to resensitize resistant bacteria.

Development of Novel Tetracycline Analogs

A major strategy to combat resistance is the chemical modification of the tetracycline scaffold to create new analogs that are not recognized by the primary resistance mechanisms. This has led to the development of third-generation tetracyclines, such as glycylcyclines and fluorocyclines. wikipedia.orgtandfonline.com

Glycylcyclines: This class of tetracyclines, most notably Tigecycline , features a glycylamido moiety attached to the C9 position of the tetracycline D-ring. nih.gov This modification creates a bulky side chain that sterically hinders the binding of efflux pumps and ribosomal protection proteins. tandfonline.comnih.gov Consequently, glycylcyclines exhibit potent activity against a broad spectrum of bacteria, including those expressing the two major tetracycline resistance determinants. nih.gov

Fluorocyclines: Eravacycline , a synthetic fluorocycline, incorporates a fluorine atom at the C7 position and a pyrrolidinoacetamido group at the C9 position. nih.gov These modifications enhance its ribosomal binding and stability, allowing it to overcome both efflux and ribosomal protection mechanisms. nih.gov

Aminomethylcyclines: Omadacycline is a semisynthetic derivative of minocycline (B592863) with modifications at the C7 and C9 positions. nih.gov These changes enable it to evade common resistance pathways and maintain activity against a wide range of resistant pathogens. nih.govtandfonline.com

Table 1: Activity of Next-Generation Tetracyclines Against Resistant Bacteria nih.govtandfonline.com
CompoundClassMechanism of ActionEffectiveness Against Resistance Mechanisms
TigecyclineGlycylcyclineBinds to 30S ribosomal subunit, evades efflux and ribosomal protection due to C9 modification.Effective against strains with Tet(A), Tet(B) efflux pumps and Tet(M), Tet(O) ribosomal protection.
EravacyclineFluorocyclineBinds to 30S ribosomal subunit, enhanced binding and stability from C7 and C9 modifications.Overcomes common efflux and ribosomal protection mechanisms.
OmadacyclineAminomethylcyclineBinds to 30S ribosomal subunit, C7 and C9 modifications circumvent resistance.Active against bacteria expressing tetracycline-specific efflux and ribosomal protection proteins.

Combination Therapies and Resistance Inhibitors

Another promising avenue of research is the development of combination therapies, where a tetracycline antibiotic is co-administered with a compound that inhibits a specific resistance mechanism. This approach is analogous to the successful use of β-lactamase inhibitors with penicillin-class antibiotics. ox.ac.uk

Tetracycline Destructase Inhibitors: Research has focused on identifying small molecules that can inhibit the activity of tetracycline-degrading enzymes like Tet(X). ox.ac.ukox.ac.uk By blocking these enzymes, an inhibitor could protect the tetracycline antibiotic from inactivation, restoring its effectiveness. washu.edu Scientists have developed high-throughput screening assays to identify such inhibitors, with some studies identifying non-antibiotic compounds like phenothiazine derivatives and Tegaserod as potential candidates. ox.ac.ukrsc.org Anhydrotetracycline, a tetracycline analog, has also been shown to act as a competitive inhibitor of these enzymes. wustl.edu

Efflux Pump Inhibitors (EPIs): The strategy of blocking efflux pumps to increase the intracellular concentration of tetracycline is actively being explored. While the development of clinically successful EPIs has been challenging, research continues to identify compounds that can disrupt the function of pumps like Tet(A). This would allow older tetracyclines to remain inside the bacterial cell at a high enough concentration to be effective.

Table 2: Examples of Investigational Resistance Inhibitors
Inhibitor CompoundTarget Resistance MechanismResearch Finding
AnhydrotetracyclineEnzymatic Inactivation (Tetracycline Destructases)Acts as a competitive and mechanistic inhibitor of tetracycline destructases, making bacteria more susceptible to tetracycline in culture. wustl.edu
Phenothiazine derivativesEnzymatic Inactivation (Tet(X))Identified through screening as novel Tet(X) inhibitors with a different binding mode than tetracycline itself. rsc.org
TegaserodEnzymatic Inactivation (Tet(X))A 5-HT4 agonist identified as a Tet(X) inhibitor through a high-throughput fluorescence polarisation binding assay. rsc.org

Novel Approaches

Beyond developing new drugs and inhibitors, researchers are investigating unconventional strategies to combat resistance.

Selection-Inverting Compounds: A novel screening strategy has been developed to identify compounds that "invert" the selective advantage of antibiotic resistance. nih.gov Instead of killing the bacteria, these compounds preferentially inhibit the growth of the resistant strain compared to its susceptible parent. This creates a selective pressure that favors the loss of the resistance gene. In a screen focused on the Tet(A) efflux pump, compounds such as β-thujaplicin and Disulfiram were identified. nih.gov Treating a tetracycline-resistant population with one of these compounds could select for susceptible bacteria, potentially re-sensitizing the population to a subsequent tetracycline treatment. nih.gov

Advanced Research Methodologies and Applications

Structural Biology and Biophysical Characterization

Advanced research methodologies have been pivotal in elucidating the molecular mechanisms of Achromycin hydrochloride. Techniques in structural biology and biophysics have provided high-resolution insights into its interactions with its primary target, the ribosome, and its behavior in solution.

X-ray crystallography has been an indispensable tool for determining the precise binding sites of this compound on the bacterial ribosome at an atomic level. nih.govmdpi.com These studies have revealed that tetracycline (B611298) does not have a single, exclusive binding site but rather interacts with multiple locations on the 30S ribosomal subunit.

The primary binding site, and the one most critical for its antibacterial activity, is located on the small ribosomal subunit (30S). embopress.orgrcsb.org Crystallographic studies of the Thermus thermophilus 30S subunit in complex with tetracycline have identified a high-occupancy site, designated Tet-1, which is situated in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S rRNA. embopress.orgnih.gov This strategic location sterically hinders the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby inhibiting the elongation step of protein synthesis. embopress.orgrcsb.org The binding pocket is predominantly formed by the 16S rRNA, with key interactions involving specific nucleotides. rcsb.org

In addition to the primary Tet-1 site, crystallographic analyses have revealed the presence of several other, lower-occupancy binding sites on the 30S subunit. embopress.org The identification of these multiple sites has helped to clarify previously conflicting biochemical data regarding the location of tetracycline binding. researchgate.net The flat, fused-ring system of the tetracycline molecule, along with its hydrophilic functional groups, facilitates a combination of hydrophobic, stacking, and charged interactions within these binding pockets. rcsb.org

Table 1: Crystallographically Determined Tetracycline Binding Sites on the 30S Ribosomal Subunit

Binding Site Location on 30S Subunit Key Interacting Components Functional Implication
Tet-1 (Primary Site) Near the A-site, between helices h31 and h34 of 16S rRNA Nucleotides of 16S rRNA (e.g., C1054, G1197, G1198) Blocks aminoacyl-tRNA binding, inhibiting protein synthesis elongation. embopress.orgrcsb.orgnih.gov

Spectrophotometry is a widely used analytical technique to study the formation of complexes between this compound and other molecules, particularly metal ions, in solution. nih.gov The tetracycline structure possesses multiple potential metal-binding sites, including the A, B, C, and D rings, which can chelate various metal cations. nih.gov This complexation behavior is significant as it can influence the compound's stability, solubility, and biological activity.

UV-Visible spectrophotometry is employed to detect and characterize these complex formations. nih.govijrpc.com When this compound forms a complex with a metal ion, there is often a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity of the solution. ijrpc.comscholarsresearchlibrary.com By monitoring these spectral changes, researchers can determine the stoichiometry of the complex (the ratio of drug to metal ion) and the stability constant of the complex. nih.govresearchgate.netresearchgate.net For instance, studies have shown that this compound can form complexes with a variety of metal ions including gold (III), mercury (II), rhodium (II), and platinum (IV). nih.govijrpc.comresearchgate.net The formation of these complexes is often dependent on experimental conditions such as pH and the concentration of the reactants. nih.govijrpc.com

Table 2: Spectrophotometric Analysis of this compound-Metal Ion Complexes

Metal Ion Stoichiometry (Drug:Metal) Maximum Absorption Wavelength (λmax) of Complex
Rhodium (II) 1:1 430 nm ijrpc.com
Platinum (IV) Not specified 392 nm researchgate.net
Gold (III) 1:1 Shift in drug's native λmax nih.gov
Mercury (II) 1:1 Shift in drug's native λmax nih.gov
Copper (II) 1:1 or 2:1 (with related tetracyclines) Not specified for Achromycin HCl nih.gov

| Nickel (II) | 1:1 or 2:1 (with related tetracyclines) | Not specified for Achromycin HCl nih.gov |

Ribosome profiling and toeprinting are powerful, high-throughput techniques used to investigate the effects of antibiotics on translation dynamics at a global and specific level, respectively. biorxiv.orgbiorxiv.orgyoutube.com These methods have provided detailed insights into how this compound inhibits protein synthesis.

Ribosome profiling allows for a genome-wide snapshot of ribosome positions on all mRNAs within a cell at a given moment. researchgate.net When cells are treated with tetracycline, the ribosomes are stalled on the mRNA transcripts. Subsequent deep sequencing of the ribosome-protected mRNA fragments reveals the precise locations of these stalled ribosomes. elifesciences.org Studies using ribosome profiling have shown that tetracycline treatment leads to an increased density of ribosomes near the start codons of many genes, suggesting that in addition to its canonical role in inhibiting elongation, tetracycline can also interfere with the early stages of protein synthesis. elifesciences.orgfrontiersin.org

Toeprinting (also known as primer extension inhibition) is an in vitro assay that maps the precise location of a stalled ribosome on a specific mRNA template. nih.gov A primer is annealed downstream of the region of interest, and a reverse transcriptase extends the primer until it is blocked by the ribosome. youtube.com The length of the resulting cDNA fragment indicates the exact position of the ribosome. Toeprinting analyses have been instrumental in confirming the context-specific nature of ribosome stalling induced by antibiotics. nih.gov For this compound, these studies can demonstrate how the antibiotic prevents the formation of the first peptide bond, consistent with the inhibition of translation initiation. frontiersin.org

These methodologies have collectively revealed that this compound's mechanism is more complex than simple elongation blockage, showing that it also perturbs the initiation phase of translation by affecting the function of initiation factors like IF3. frontiersin.orgpatrinum.ch

In Vitro and Ex Vivo Research Models

In vitro and ex vivo models are fundamental to understanding the biological activity of this compound, allowing for controlled studies on its antimicrobial effects and its interactions with cellular systems.

Cell culture systems are routinely used to assess the antimicrobial efficacy of this compound against a wide range of pathogenic bacteria. wikipedia.orgsigmaaldrich.com In these in vitro assays, bacterial strains are cultured in the presence of varying concentrations of the antibiotic to determine its minimum inhibitory concentration (MIC) - the lowest concentration that prevents visible bacterial growth.

These studies have confirmed the broad-spectrum activity of tetracycline against many Gram-positive and Gram-negative bacteria. nih.gov For example, the antimicrobial activity of tetracycline hydrochloride has been evaluated against periodontal pathogens such as Porphyromonas gingivalis, Prevotella intermedia, and Fusobacterium nucleatum in culture, demonstrating its effectiveness regardless of the vehicle or pH used in the study. nih.gov Cell culture-based antimicrobial susceptibility testing is a cornerstone of both clinical microbiology and antibiotic research and development.

While this compound is prized for its selective toxicity against bacteria, it is also studied in mammalian cell assay systems to understand its off-target effects and molecular interactions within eukaryotic cells. nih.gov These studies are crucial, especially given the widespread use of tetracycline-based systems (e.g., Tet-On/Tet-Off) to control gene expression in biomedical research. wikipedia.orgnih.gov

Research has shown that tetracyclines can impact mammalian cells, primarily due to the evolutionary relationship between mitochondria and bacteria. nih.gov Since mitochondria possess their own 70S-type ribosomes, similar to those in bacteria, tetracyclines can inhibit mitochondrial protein synthesis. nih.gov This inhibition can lead to a state of mitonuclear protein imbalance, triggering cellular stress responses. nih.gov

Various mammalian cell lines, such as human pharyngeal carcinoma cells (Detroit-562), human embryonic kidney cells (HEK293), and HeLa cells, are used to investigate these interactions. nih.govnih.govmdpi.com Cytotoxicity assays, such as the MTT assay, are employed to measure the impact of tetracycline on cell viability and proliferation. mdpi.comnih.gov These studies have demonstrated that at certain concentrations, tetracycline can induce a dose-dependent reduction in the viability of some mammalian cell lines and cause morphological changes characteristic of apoptosis. mdpi.com Furthermore, the effects of tetracyclines on global gene expression in human cells have been analyzed, revealing alterations in the expression of hundreds of genes, including many related to mitochondrial function. nih.gov

Table 3: Summary of Mammalian Cell Lines Used in this compound Research

Cell Line Cell Type Research Focus Observed Effects
Detroit-562 Human pharyngeal carcinoma Cytotoxicity, Apoptosis Concentration-dependent decrease in cell viability, induction of apoptotic morphological changes. mdpi.comnih.gov
HEK293 Human embryonic kidney Mitochondrial function Induction of mitonuclear protein imbalance. nih.gov
HeLa Human cervical cancer Mitochondrial function, Translation inhibition Dose-dependent reduction in protein expression, induction of mitonuclear protein imbalance. nih.govnih.gov

| Hepa 1-6 | Mouse hepatoma | Mitochondrial function | Induction of mitonuclear protein imbalance. nih.gov |

Employing Microbial Models for Resistance Evolution Research

The study of antibiotic resistance is a critical area of research, and microbial models provide an invaluable platform for observing the evolutionary pathways bacteria take to evade the effects of antibiotics like this compound. The history of clinical resistance to tetracyclines is marked by a recurring cycle: the introduction of a new generation of the drug is swiftly met with the emergence of a new resistance mechanism. wustl.edu This dynamic suggests a mechanism-specific selection process driven by each generation of tetracyclines. wustl.edu

In laboratory settings, researchers utilize microbial models, such as populations of Escherichia coli, to trace the evolutionary trajectories toward resistance. These models allow for the continuous monitoring of bacterial growth in the presence of dynamically regulated concentrations of the antibiotic, constantly challenging the evolving population. wustl.edu Through such experiments, it has been observed that resistance to tetracyclines often arises from the acquisition of new genes. nih.gov These genes typically code for one of two primary resistance mechanisms:

Energy-dependent efflux pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cell. wustl.edunih.gov By reducing the intracellular concentration of the antibiotic, these pumps prevent it from reaching its target—the ribosome. wustl.edu

Ribosomal protection proteins: These proteins protect the bacterial ribosomes from the action of tetracyclines, allowing protein synthesis to continue even in the presence of the drug. nih.gov

Notably, research using recombinant E. coli strains expressing various tetracycline resistance genes has demonstrated that different resistance mechanisms are preferentially selected for by specific generations of tetracycline antibiotics. wustl.edu For instance, the first tetracycline-resistant bacterium, Shigella dysenteriae, reported in 1953, was later found to utilize tetracycline efflux pumps. wustl.edunih.gov

Whole-genome sequencing of microbial populations that have evolved resistance in these models reveals a variety of genetic changes. For tetracycline resistance, mutations are commonly found in genes related to translation, transcription, and transport. wustl.edu The study of these evolutionary pathways in controlled microbial systems provides a deeper understanding of how resistance emerges and spreads, which is crucial for the development of strategies to combat antibiotic resistance.

Investigations of Ribosomal Hibernation Factors in Bacterial Dormancy

A significant portion of microbial life exists in a dormant state, a survival strategy to withstand harsh environmental conditions. nih.gov Central to this state is the process of ribosome hibernation, where ribosomes are kept in an inactive state by specialized proteins known as ribosome hibernation factors. nih.gov Recent research has begun to explore the interplay between ribosome hibernation and the efficacy of ribosome-targeting antibiotics like this compound.

Ribosome hibernation factors protect dormant bacteria from certain ribosome-targeting drugs. nih.gov Most of these antibiotics, including tetracyclines, function by binding to the active centers of ribosomes, thereby halting protein synthesis. nih.gov Similarly, many ribosome hibernation factors also occupy these active centers, including the tRNA-binding sites and the mRNA channel. nih.gov This overlap in binding sites raises the question of whether these factors can directly compete with antibiotics for ribosome binding. nih.gov

While direct competition is still under investigation, it has been established that hibernation factors can shield bacteria from the toxic effects of some ribosome-targeting antibiotics. nih.gov Furthermore, there is a connection between mutations that confer antibiotic resistance and the binding of hibernation factors. Some of the ribosomal RNA (rRNA) residues that bind to hibernation factors are the same ones that mutate in drug-resistant ribosomes. nih.gov For example, a specific mutation in the 16S rRNA (A965G) has been shown to result in a 100-fold increase in the number of bacterial colonies in the presence of tetracycline. nih.gov This suggests that mutations conferring resistance to ribosome-targeting drugs may also affect the ribosome's affinity for hibernation factors. nih.gov

Conversely, the absence of certain hibernation factors can increase bacterial susceptibility to some antibiotics. nih.gov This could be due to residual ribosomal activity in the absence of these protective factors, making the bacteria more vulnerable to translation inhibition. nih.gov The investigation into the role of ribosomal hibernation factors in bacterial dormancy and their interaction with antibiotics like this compound opens new avenues for developing strategies to target dormant, persistent bacterial populations.

Non-Antimicrobial Research Applications of this compound

Beyond its use as an antibiotic, this compound and other tetracyclines have been repurposed as valuable tools in non-antimicrobial research, particularly in the fields of cancer biology and molecular genetics.

Research on Matrix Metalloproteinase (MMP) Inhibition in In Vitro Systems

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a crucial role in the degradation of the extracellular matrix. brieflands.comresearchgate.net Elevated MMP activity is associated with various pathological processes, including cancer invasion and metastasis. brieflands.comnih.gov Tetracyclines, including this compound, have been shown to inhibit MMPs, a property independent of their antimicrobial activity. brieflands.comnih.gov This inhibitory effect is largely attributed to their ability to chelate metal ions like zinc and calcium, which are essential for the catalytic activity and structural stability of MMPs. brieflands.comresearchgate.net

In vitro studies using gelatin zymography have demonstrated the dose-dependent inhibition of MMP-9 by tetracycline hydrochloride. brieflands.com The inhibitory concentration (IC50) for tetracycline hydrochloride against MMP-9 has been reported to be 40.0 µM. brieflands.com Research has also shown that tetracycline can inhibit the activity of MMP-2. researchgate.net This inhibition of MMPs by tetracyclines has significant implications for cancer research, as these enzymes are key to the breakdown of tissue barriers, a critical step in tumor invasion and metastasis. nih.gov

The inhibition of MMPs by this compound has a direct impact on the behavior of cancer cells in vitro, particularly their ability to adhere and migrate. Cell migration is a fundamental aspect of cancer metastasis. scispace.com In a study using L929 mouse fibrosarcoma cells, treatment with 50 µg/mL of tetracycline for 24 hours resulted in a 29.16% inhibition of cancer cell migration in a scratch assay. scispace.com Concurrently, tetracycline treatment was observed to increase the adherence of these cancer cells. researchgate.netscispace.com These findings suggest that by inhibiting MMPs and influencing cell adhesion and migration, tetracycline exhibits anti-metastatic properties in vitro. scispace.com Non-antimicrobial chemically modified tetracyclines (CMTs) have also been developed and shown to be potent inhibitors of cancer cell invasion and metastasis in various cancer models. nih.govnih.gov For instance, a CMT known as COL-3 was found to be a more potent inhibitor of MMP activity than doxycycline (B596269) and significantly inhibited the invasive potential of prostate cancer cells in vitro. nih.gov

The following interactive table summarizes the in vitro effects of tetracycline on MMPs and cancer cell behavior.

ParameterEffect of TetracyclineCell Line/SystemReference
MMP-9 ActivityInhibition (IC50 = 40.0 µM)In vitro zymography brieflands.com
MMP-2 ActivityInhibitionL929 mouse fibrosarcoma cells researchgate.net
Cell Migration29.16% inhibition (at 50 µg/mL)L929 mouse fibrosarcoma cells scispace.com
Cell AdherenceIncreasedL929 mouse fibrosarcoma cells researchgate.netscispace.com

Utilization as a Research Tool in Molecular Biology and Gene Expression Systems

One of the most significant non-antimicrobial applications of tetracyclines is in the field of molecular biology, specifically in the development of inducible gene expression systems. wikipedia.orgaddgene.org These systems allow for the precise control of gene expression in eukaryotic cells, enabling researchers to turn genes on or off at will. nih.gov

The tetracycline-regulated gene expression systems are based on the mechanism of tetracycline resistance found in E. coli. wikipedia.orgnih.gov These systems utilize two key components: the tetracycline repressor protein (TetR) and the tetracycline operator DNA sequence (tetO). addgene.org There are two main types of tetracycline-inducible systems: the Tet-Off and Tet-On systems. wikipedia.orgnih.gov

The Tet-Off System:

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein is created by fusing the TetR protein with the VP16 activation domain from the herpes simplex virus. wikipedia.orgaddgene.org This tTA protein can bind to the tetO sequences placed upstream of a minimal promoter, thereby activating the transcription of a gene of interest. wikipedia.orgnih.gov When tetracycline or its derivative, doxycycline, is added to the system, it binds to the tTA protein, causing a conformational change that prevents it from binding to the tetO sequence. nih.gov This, in turn, switches off the expression of the target gene. nih.gov

The Tet-On System:

The Tet-On system works in the reverse. It uses a reverse tetracycline-controlled transactivator (rtTA) which is a mutant form of the tTA protein. addgene.orgnih.gov The rtTA protein can only bind to the tetO sequence and activate gene expression in the presence of tetracycline or doxycycline. nih.gov In the absence of the inducer, the rtTA is inactive, and the target gene is not expressed. addgene.org

These tetracycline-regulated promoter systems are powerful tools for studying gene function, as they allow for reversible and dose-dependent control of gene expression. takarabio.com this compound, as a tetracycline, can serve as the molecular switch in these systems, providing researchers with a reliable method to control the activation and inhibition of specific genes in their experimental models.

Research on Effects on Eukaryotic Mitochondrial Ribosomes

This compound, a member of the tetracycline class of antibiotics, has been a subject of significant research due to its effects on eukaryotic mitochondrial ribosomes. Mitochondria, essential organelles in eukaryotic cells, possess their own ribosomes (mitoribosomes) for synthesizing key proteins of the electron transport chain, a process critical for cellular energy production. The evolutionary origin of mitochondria from an α-proteobacterium explains the structural and functional similarities between mitoribosomes and bacterial ribosomes. embopress.org This evolutionary conservation is the basis for the interaction of tetracyclines with mitochondrial protein synthesis machinery. nih.govmdpi.com

Tetracyclines, including this compound, are known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, specifically to the 16S rRNA. embopress.orgsigmaaldrich.com This binding action physically obstructs the accommodation of aminoacyl-tRNAs into the A-site of the ribosome-mRNA complex, thereby halting the elongation of nascent polypeptide chains. embopress.orgsigmaaldrich.com Research suggests a similar mechanism of action occurs at the mitoribosome. embopress.org By targeting the mitoribosome, these antibiotics can disrupt the synthesis of mitochondrial DNA-encoded proteins, leading to a state of mitonuclear protein imbalance. nih.gov

This inhibitory action on mitochondrial translation has been shown to have complex downstream cellular effects. While it can lead to mitochondrial dysfunction, recent studies have revealed a potential therapeutic paradigm. embopress.orgnih.gov In models of mitochondrial disease (MD), the inhibition of mitochondrial translation by tetracyclines can paradoxically promote cell survival and fitness. embopress.org The mechanism involves the activation of mitoribosome quality control pathways and a reduction in endoplasmic reticulum (ER) stress. embopress.org This suggests that modulating mitochondrial protein synthesis with compounds like this compound could be a strategy for managing certain mitochondrial pathologies. embopress.org

Table 1: Summary of Research Findings on this compound and Mitochondrial Ribosomes

Research Area Key Findings References
Mechanism of Action Binds to the small ribosomal subunit (analogous to bacterial 30S), preventing aminoacyl-tRNA from accessing the A-site, thus inhibiting protein synthesis elongation. embopress.orgsigmaaldrich.com
Cellular Impact Disrupts mitochondrial protein synthesis, potentially causing mitonuclear protein imbalance and mitochondrial dysfunction. mdpi.comnih.gov
Therapeutic Potential In mitochondrial disease models, inhibition of mitoribosomes can reduce ER stress and promote cell survival, suggesting a novel treatment approach. embopress.org

| Evolutionary Basis | The sensitivity of mitoribosomes to tetracyclines is due to their evolutionary origin from bacteria, resulting in conserved ribosomal structures. | embopress.orgnih.gov |

Application in Bone Histomorphometry as a Research Labeling Agent

This compound serves as a crucial tool in the field of bone histomorphometry, a quantitative analytical technique used to study bone remodeling and structure. researchgate.netnih.gov Its utility stems from its ability to chelate calcium and incorporate into areas of active bone mineralization, where it can be visualized using fluorescence microscopy. researchgate.netnih.gov This property allows it to function as a dynamic label for bone formation. nih.govscielo.br

The standard methodology involves administering the tetracycline label at two distinct time points before a bone biopsy is taken. researchgate.netmayocliniclabs.com Each administration results in the deposition of a fluorescent line at the mineralization front. The bone that forms in the interval between the two labeling periods is sandwiched between these two fluorescent lines. By measuring the distance between the midpoints of these labels and dividing by the time interval, researchers can calculate the mineral apposition rate (MAR), a direct measure of the linear rate of new bone deposition. scielo.br

This technique provides invaluable quantitative data on the dynamics of bone formation that cannot be obtained through other methods like bone densitometry. researchgate.net It allows for the precise characterization of various metabolic bone diseases and is essential in preclinical and clinical research to assess the safety and efficacy of new drugs that affect bone metabolism. researchgate.net

Table 2: Key Parameters Measured in Bone Histomorphometry Using Tetracycline Labeling

Parameter Description Significance References
Mineralizing Surface (MS/BS) The percentage of bone surface that shows evidence of active mineralization, identified by the presence of a tetracycline label. Indicates the proportion of bone surface undergoing formation. scielo.br
Mineral Apposition Rate (MAR) The mean distance between the double fluorescent labels divided by the time between administrations. Measures the linear rate at which new bone is laid down by osteoblasts. scielo.br

Synthesis and Purification Methodologies for Research-Grade Compound

The production of high-purity this compound for research applications typically begins with a fermentation process. This involves cultivating a specific strain of bacteria, Streptomyces aureofaciens, which naturally produces the tetracycline compound. wipo.int Following fermentation, a multi-step extraction and purification process is employed to isolate and refine the final product.

A common synthesis route involves the following general steps:

Acidification: The fermentation broth is first acidified. This step is crucial for subsequent extraction and purification. Chemicals like oxalic acid and hydrochloric acid may be used to adjust the pH to a specific range, often between 1.1 and 1.4. patsnap.com

Purification and Precipitation: The acidified filtrate undergoes purification to remove impurities. This can involve the addition of agents like yellow blood salt (potassium or sodium ferrocyanide) and zinc sulfate, followed by a flocculant to aid in the separation of unwanted materials. patsnap.com The tetracycline base is then often precipitated, for instance, as a calcium salt. wipo.int

Conversion to Hydrochloride Salt: The purified tetracycline base is converted into its hydrochloride salt. This is typically achieved by dissolving the base in an appropriate solvent, such as a butanol solution or an organic alcohol mixture, and then adding hydrochloric acid. wipo.intgoogle.com

Crystallization: The final step is crystallization, which is critical for achieving high purity. This process is carefully controlled, often involving heating the solution and then adding crystal seeds to initiate crystal growth. The temperature is then gradually lowered to maximize the yield of the crystalline tetracycline hydrochloride. google.com

Drying: The resulting crystals are filtered, washed with a solvent, and dried under vacuum at a controlled temperature to yield the final, high-purity product. google.com

This meticulous process ensures the production of research-grade this compound with high potency and minimal impurities, suitable for sensitive applications in advanced research.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Alizarin
Butanol
Calcein
Calcium Chloride
Demeclocycline
Doxycycline
Ethanol
Hydrochloric acid
Oxalic acid
Oxytetracycline (B609801)
Polyacrylamide
Potassium ferrocyanide
Sodium ferrocyanide
Tetracycline
Tetracycline hydrochloride

Comparative Analysis and Derivative Research

Comparative Studies with Other Tetracycline-Class Compounds

Achromycin hydrochloride, a hallmark first-generation tetracycline (B611298), serves as a critical reference point for evaluating the evolution and diversification of the tetracycline class of antibiotics. researchgate.net While all tetracyclines share a fundamental four-ring hydronaphthacene nucleus, subsequent generations feature strategic chemical modifications that alter their antibacterial spectrum, pharmacokinetic properties, and ability to overcome resistance. nih.govresearchgate.net The development of second-generation (e.g., doxycycline (B596269), minocycline) and third-generation (e.g., tigecycline, omadacycline, eravacycline) analogs has been driven by the need to address the growing challenge of bacterial resistance to older agents. nih.govmdpi.com

The primary mechanism of action for most tetracyclines, including Achromycin, is the inhibition of bacterial protein synthesis. nih.gov They are typically bacteriostatic, meaning they inhibit bacterial growth and reproduction. researchgate.netbiomedres.us This is achieved by reversibly binding to the 30S ribosomal subunit, which physically blocks the docking of aminoacyl-tRNA at the ribosomal acceptor (A) site, thereby halting the extension of the polypeptide chain. nih.govmicrobenotes.com

However, the activity profiles and even the mechanisms can vary among analogs.

Typical vs. Atypical Tetracyclines : While most tetracyclines used clinically are "typical" bacteriostatic agents targeting the ribosome, some analogs, particularly those with increased lipophilicity, are considered "atypical." nih.govmdpi.com These compounds can exhibit bactericidal (bacteria-killing) activity by directly disrupting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components. nih.govbiomedres.us This membrane-perturbing effect is thought to be related to the relative planarity of the B, C, and D rings of the molecule. nih.gov

Spectrum of Activity : First-generation tetracyclines like Achromycin possess broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae and rickettsiae. nih.govmicrobeonline.com Second-generation compounds such as doxycycline and minocycline (B592863) exhibit improved pharmacokinetic properties and retain a broad spectrum. researchgate.net The third-generation glycylcyclines (e.g., tigecycline) and other modern analogs like omadacycline and eravacycline were specifically designed to have an expanded spectrum that includes multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.comnih.gov Sarecycline is a notable exception, developed as a narrow-spectrum tetracycline primarily for treating acne to reduce the likelihood of resistance development. mdpi.com

Table 1: Comparative Activity Profiles of Tetracycline Analogs

Compound Class Representative Drug(s) Generation Primary Mechanism Spectrum of Activity
Tetracyclines Tetracycline (Achromycin) First Bacteriostatic (30S ribosome inhibition) Broad-spectrum (Gram-positive, Gram-negative, atypicals)
Tetracyclines Doxycycline, Minocycline Second Bacteriostatic (30S ribosome inhibition) Broad-spectrum with improved pharmacokinetics
Glycylcyclines Tigecycline Third Bacteriostatic (30S ribosome inhibition) Expanded broad-spectrum, including many resistant bacteria
Aminomethylcyclines Omadacycline Third Bacteriostatic (30S ribosome inhibition) Broad-spectrum, including MRSA and MDR Streptococcus pneumoniae
Fluorocyclines Eravacycline Third Bacteriostatic (30S ribosome inhibition) Broad-spectrum against resistant Gram-positive and Gram-negative bacteria
Tetracyclines Sarecycline Third Bacteriostatic (30S ribosome inhibition) Narrow-spectrum, primarily against Cutibacterium acnes

Bacterial resistance to tetracyclines is a significant clinical issue, primarily driven by three well-described mechanisms: efflux pumps, ribosomal protection, and enzymatic inactivation. nih.gov The effectiveness of different tetracycline analogs varies depending on their ability to evade these mechanisms. researchgate.net

Efflux Pumps : This is a major resistance strategy where bacterial proteins actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target. microbeonline.com These pumps, such as TetA, exchange a proton for a tetracycline molecule. microbeonline.com First-generation tetracyclines are highly susceptible to this mechanism. Second-generation compounds like doxycycline and minocycline are less affected, while third-generation agents, particularly tigecycline, are poor substrates for most of these pumps and can maintain activity against bacteria expressing them. microbeonline.com

Ribosomal Protection Proteins (RPPs) : These proteins, such as Tet(M), are structurally similar to elongation factors and interact with the ribosome. microbeonline.com They effectively dislodge the bound tetracycline molecule from its target site, allowing protein synthesis to resume. nih.gov This mechanism confers resistance to earlier tetracyclines like Achromycin, doxycycline, and minocycline. nih.gov However, newer analogs with bulky side chains at the C-9 position, such as tigecycline, eravacycline, and omadacycline, create steric hindrance that prevents the RPPs from effectively removing the drug from the ribosome. nih.gov

Enzymatic Inactivation : This is a less common but important mechanism involving enzymes called tetracycline destructases (e.g., TetX) that chemically modify and inactivate the antibiotic molecule. microbeonline.comsemanticscholar.org These enzymes can degrade a wide range of tetracyclines, including newer-generation compounds like tigecycline that are designed to overcome efflux and ribosomal protection. microbeonline.comresearchgate.net

Table 2: Comparative Evasion of Resistance Mechanisms by Tetracycline Analogs

Resistance Mechanism Description Achromycin (Gen 1) Doxycycline/Minocycline (Gen 2) Tigecycline/Eravacycline (Gen 3)
Efflux Pumps (e.g., TetA) Actively pumps the drug out of the bacterial cell. microbeonline.com Susceptible Less Susceptible Generally Evades
Ribosomal Protection (e.g., TetM) Dislodges the drug from the 30S ribosome. microbeonline.com Susceptible Susceptible Generally Evades
Enzymatic Inactivation (e.g., TetX) Chemically degrades the antibiotic molecule. microbeonline.com Susceptible Susceptible Susceptible

Evaluation of this compound Against Other Classes of Protein Synthesis Inhibitors

This compound belongs to a broad group of antibiotics that target bacterial protein synthesis. columbia.edu Comparing its mechanism to other classes that inhibit this essential process highlights the diversity of strategies employed by antimicrobial agents. The bacterial ribosome, composed of 30S and 50S subunits, is a primary target for many antibiotic classes. sigmaaldrich.com

30S Subunit Inhibitors :

Tetracyclines (e.g., Achromycin) : Bind to the 30S subunit and block the A (aminoacyl) site, preventing the attachment of aminoacyl-tRNA. sigmaaldrich.com This action is generally bacteriostatic. libretexts.org

Aminoglycosides (e.g., Streptomycin, Gentamicin) : Also bind to the 30S subunit but act differently. They interfere with the formation of the initiation complex and cause misreading of the mRNA codon, leading to the production of faulty proteins. sigmaaldrich.comlibretexts.org These faulty proteins can disrupt the cell membrane, resulting in a bactericidal effect. libretexts.org

50S Subunit Inhibitors :

Macrolides (e.g., Erythromycin) : Bind to the 50S subunit and block the polypeptide exit tunnel, which prevents the elongation of the peptide chain. columbia.edusigmaaldrich.com

Lincosamides (e.g., Clindamycin) : Have a similar mode of action to macrolides, binding to the 50S subunit and inhibiting peptide bond formation. libretexts.org

Chloramphenicol : Binds to the 50S subunit and inhibits the peptidyl transferase step, preventing the formation of peptide bonds. microbenotes.comlibretexts.org

Oxazolidinones (e.g., Linezolid) : Represent a newer class that binds to the 50S subunit and uniquely prevents the formation of the initiation complex, a very early step in protein synthesis. columbia.edulibretexts.org

Table 3: Comparison of Achromycin with Other Protein Synthesis Inhibitor Classes

Antibiotic Class Representative Drug Ribosomal Target Specific Mechanism of Action Effect
Tetracyclines Achromycin 30S Subunit Blocks binding of aminoacyl-tRNA to the A-site. sigmaaldrich.com Bacteriostatic
Aminoglycosides Streptomycin 30S Subunit Causes mRNA misreading and inhibits initiation complex formation. libretexts.org Bactericidal
Macrolides Erythromycin 50S Subunit Blocks the polypeptide exit tunnel, preventing translocation. sigmaaldrich.com Bacteriostatic
Lincosamides Clindamycin 50S Subunit Prevents peptide bond formation. libretexts.org Bacteriostatic
Amphenicols Chloramphenicol 50S Subunit Inhibits peptidyl transferase activity. microbenotes.com Bacteriostatic
Oxazolidinones Linezolid 50S Subunit Interferes with the formation of the 70S initiation complex. libretexts.org Bacteriostatic

Research into Novel this compound Derivatives for Enhanced Activity

The foundational structure of tetracycline is a versatile chemical scaffold that has been the subject of extensive research to create derivatives with enhanced properties. researchgate.net The goal of this research is to develop new compounds that can overcome existing resistance mechanisms, broaden the spectrum of activity, and improve pharmacokinetic profiles. nih.gov

The biological activity of tetracycline derivatives is highly dependent on their chemical structure, a concept known as the structure-activity relationship (SAR). biomedres.us An active tetracycline requires the linearly arranged DCBA naphthacene ring system and specific functional groups, such as the dimethylamino group at the C4 position on the A ring, for antibacterial activity. biomedres.usmdpi.com Modifications at the "upper and lower" peripheral zones of the tetracycline skeleton have led to the development of new generations of drugs. biomedres.us

C9 Position Modifications : This has been one of the most fruitful areas for derivatization. Early attempts to add simple groups like nitro or amino at this position resulted in poor activity. nih.gov However, the addition of an N,N-dimethylglycylamido group to the C9 position of minocycline led to the creation of tigecycline, the first glycylcycline. nih.gov This large side chain provides steric hindrance that prevents the drug from being removed by ribosomal protection proteins and makes it a poor substrate for many efflux pumps, thus restoring activity against resistant bacteria. nih.gov

C7 and C9 Position Modifications : Omadacycline, the first aminomethylcycline, was developed through modifications at the C9 position and the addition of an aminomethyl group at C7. mdpi.com This modification also helps the compound evade common resistance mechanisms. mdpi.com

D-Ring Modifications : Eravacycline, a synthetic fluorocycline, features specific modifications on the D ring of the tetracycline nucleus. mdpi.com These chemical optimizations contribute to its potent activity against bacteria that have developed resistance to earlier tetracyclines. mdpi.com

These targeted structural changes demonstrate how medicinal chemistry has successfully built upon the Achromycin scaffold to create new agents capable of addressing modern clinical challenges. nih.gov

Table 4: Impact of Key Structural Modifications on Tetracycline Derivatives

Position of Modification Type of Modification Resulting Derivative Class Example Drug Impact on Biological Activity
C9 Addition of a glycylamido moiety Glycylcyclines Tigecycline Evades efflux pumps and ribosomal protection; expanded spectrum of activity. nih.gov
C7 and C9 Addition of an aminomethyl group at C7 Aminomethylcyclines Omadacycline Broad-spectrum activity against resistant pathogens. mdpi.com
D-Ring Introduction of a fluorine atom and other substitutions Fluorocyclines Eravacycline Potent activity against tetracycline-resistant Gram-positive and Gram-negative bacteria. mdpi.com
C4 Removal of the dimethylamino group Chemically Modified Tetracyclines (CMTs) CMT-3 (Incadronate) Loss of antibacterial activity but gain of non-antibiotic properties (e.g., anti-inflammatory). mdpi.com

Future Directions and Emerging Research Areas

Exploration of Achromycin Hydrochloride in Interdisciplinary Research

The unique chemical properties of this compound have spurred its investigation in fields beyond traditional pharmacology, notably in environmental science and materials science.

In environmental science , the widespread use of tetracyclines has led to their emergence as environmental pollutants. nih.govnih.gov Research is actively focused on understanding the fate and impact of this compound in various ecosystems. Studies have investigated its presence in soil, water, and sediment, prompting the development of novel remediation strategies. epa.govresearchgate.net For instance, research has explored the use of advanced oxidation processes and novel adsorbent materials, such as surface-reengineered silica (B1680970) sand, for the effective removal of tetracycline (B611298) hydrochloride from contaminated water sources. epa.govmdpi.com One study demonstrated that an adsorbent made from waste-derived silica sand could remove over 90% of tetracycline from a simulated groundwater solution. mdpi.com

In the realm of materials science and nanotechnology , this compound is being explored for the development of advanced drug delivery systems and functional biomaterials. researchgate.net Researchers have successfully incorporated tetracycline hydrochloride into bacterial cellulose (B213188) composite membranes, creating potential bioactive wound dressings with controlled-release and antibacterial properties. The structural characteristics of bacterial cellulose provide a high capacity for stabilizing therapeutic compounds like tetracycline. Nanotechnology also offers promising avenues, with nanoparticles being investigated as carriers for this compound to enhance its therapeutic efficacy and target delivery. researchgate.net

Potential for Combination Research in Overcoming Resistance

The rise of antibiotic resistance is a critical global health challenge, and combination therapy has emerged as a promising strategy to combat this threat. nih.gov Research into combining this compound with other antimicrobial agents or resistance inhibitors is a key area of focus. The goal of such combinations is often to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual agents. nih.gov

Numerous studies have demonstrated the synergistic potential of tetracycline in combination with other compounds against multi-drug resistant bacteria. For example, combinations of tetracycline with alkaloid-related compounds have shown significant synergistic effects against diarrhoeic bacteria. epa.gov The effectiveness of such combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy. nih.gov

CombinationTarget OrganismObserved EffectFICI Value
This compound + RifampicinColistin-resistant K. pneumoniaeSynergism≤ 0.5
This compound + MeropenemCarbapenem-resistant A. baumanniiSignificant SynergyNot Reported
This compound + AmikacinCarbapenem-resistant A. baumanniiSynergismNot Reported
This compound + ColistinCarbapenem-resistant P. aeruginosaSynergismNot Reported

Recent research has also explored combinations with non-antibiotic agents. For instance, the combination of Levilactobacillus brevis and vitamin D3 has been suggested as a potential complementary therapy for Helicobacter pylori infections, particularly in cases of antibiotic resistance. nih.gov These studies highlight the potential of innovative combination strategies to restore the efficacy of this compound against resistant pathogens.

Advanced Structural and Mechanistic Investigations

A thorough understanding of the structure and mechanism of action of this compound is crucial for the development of new derivatives and strategies to combat resistance. Advanced analytical techniques are providing unprecedented insights into these aspects.

The primary mechanism of action of tetracyclines involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome. nih.gov However, recent studies have uncovered alternative mechanisms. For example, research has shown that tetracycline can cause deformations in the bacterial membrane, independent of its effect on ribosomes. nih.gov This discovery opens up new avenues for understanding its full spectrum of antibacterial activity.

The structural elucidation of this compound and its interactions with biological targets is being advanced by a suite of powerful analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are fundamental tools in this endeavor. chromatographyonline.comtaylorandfrancis.com Techniques like LC-MS are invaluable for separating, detecting, and identifying the compound and its metabolites. semanticscholar.org Two-dimensional NMR experiments, such as HSQC and COSY, provide detailed information about the connectivity of atoms within the molecule. mdpi.com X-ray crystallography has also been instrumental in determining the three-dimensional structure of tetracycline and its complexes with ribosomes, offering a precise picture of its binding interactions at an atomic level. nih.gov

These advanced investigations are not only deepening our fundamental understanding of this compound but are also guiding the rational design of next-generation tetracycline antibiotics with improved efficacy and the ability to overcome existing resistance mechanisms.

Q & A

Q. What are the critical storage and handling protocols for Achromycin hydrochloride in laboratory settings?

this compound (tetracycline HCl) requires strict storage at –20°C in airtight, light-protected containers to maintain stability. Handling should follow institutional chemical hygiene plans, including PPE (gloves, lab coats) and work in certified fume hoods. Deviations from SOPs must be approved by the principal investigator . Purity validation (e.g., pH 1% solution: 1.8–2.8 , 2.3 ±0.5 ) should precede experimental use to ensure batch consistency.

Q. How can researchers assess the purity and quality of this compound for in vitro studies?

Key parameters include:

  • Assay potency : ≥900 µg/mg via UV spectrophotometry or HPLC .
  • Impurity limits : ≤0.005% heavy metals, ≤2.0% moisture, and ≤2.0% 4-epi-anhydrotetracycline (a degradation product) .
  • Endotoxin levels : ≤0.5 IU/mg for cell culture applications . Methodological steps involve comparative chromatography against USP reference standards and periodic stability testing under controlled conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for studying bacterial resistance to this compound?

Resistance mechanisms (e.g., efflux pumps, ribosomal protection) require:

  • Dose-response assays : Test MIC (minimum inhibitory concentration) across Gram-positive and Gram-negative strains, noting variability (e.g., E. coli vs. S. aureus) .
  • Genomic analysis : Use RNA sequencing to identify upregulated resistance genes (e.g., tetA, tetB) in treated bacterial populations .
  • pH control : Maintain pH 1.8–2.8 in aqueous solutions to prevent tetracycline degradation and false resistance interpretations .

Q. How can researchers reconcile contradictory data on this compound’s efficacy in biofilm inhibition studies?

Contradictions often arise from:

  • Biofilm models : Static vs. flow-cell systems yield differing penetration rates. Optimize using confocal microscopy with fluorescently tagged bacteria .
  • Synergistic agents : Combine with EDTA (metal chelator) to enhance biofilm permeability, documented in Pseudomonas aeruginosa studies .
  • Data normalization : Express results as % biofilm inhibition relative to untreated controls, accounting for batch-specific antibiotic activity .

Methodological Tables

Q. Table 1: Key Analytical Specifications for this compound

ParameterSpecificationMethod/Reference
Assay potency≥900 µg/mgHPLC/UV spectrophotometry
Heavy metals≤0.005%ICP-MS
pH (1% aqueous solution)1.8–2.8 ; 2.3 ±0.5 Potentiometry
Endotoxins≤0.5 IU/mgLAL assay

Q. Table 2: Experimental Variables Impacting Antibiotic Efficacy

VariableImpact on Study OutcomesMitigation Strategy
Solution pHDegradation at pH >3.0Use buffered solutions
Bacterial strain variabilityDifferential MIC valuesInclude ATCC reference strains
Storage durationReduced potency beyond 1 monthAliquot and freeze at –80°C

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